1-(3-Bromobenzyl)-4-methylpiperazine CAS 91560-85-9 properties
1-(3-Bromobenzyl)-4-methylpiperazine CAS 91560-85-9 properties
The following technical guide provides an in-depth analysis of 1-(3-Bromobenzyl)-4-methylpiperazine , structured for researchers and drug development professionals.
Chemical Class: N-Benzylpiperazine Derivative | Primary Application: Medicinal Chemistry Intermediate
Executive Summary & Critical Registry Alert
1-(3-Bromobenzyl)-4-methylpiperazine is a versatile heterocyclic building block widely employed in the synthesis of central nervous system (CNS) active agents, particularly those targeting monoamine receptors (dopamine, serotonin). Its lipophilic benzyl moiety and basic piperazine core make it a "privileged scaffold" in fragment-based drug design.
⚠️ Critical Identifier Verification (CAS Discrepancy)
A rigorous database audit reveals a conflict between the chemical name and the CAS number provided in the topic request. Researchers must distinguish between the following isomers to ensure experimental reproducibility:
| Chemical Name | Isomer Position | Correct CAS Registry | Note |
| 1-(3-Bromobenzyl)-4-methylpiperazine | Meta (3-Position) | 331977-03-8 | Subject of this guide (as per Title). |
| 1-(2-Bromobenzyl)-4-methylpiperazine | Ortho (2-Position) | 91560-85-9 | The CAS provided in the prompt corresponds to this isomer. |
| 1-(4-Bromobenzyl)-4-methylpiperazine | Para (4-Position) | 368879-17-8 | Common analog. |
This guide focuses on the 3-Bromobenzyl (Meta) isomer as requested by the text topic.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Structural Specifications
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IUPAC Name: 1-[(3-Bromophenyl)methyl]-4-methylpiperazine[1]
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SMILES: CN1CCN(CC2=CC(=CC=C2)Br)CC1
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InChIKey: OVXYTZQAXGEORT-UHFFFAOYSA-N
Physicochemical Properties Table
The following data represents the free base form. Salt forms (e.g., .2HCl) will exhibit significantly different melting points and solubility profiles.
| Property | Value / Description | Experimental/Predicted Note |
| Molecular Weight | 269.18 g/mol | Calculated |
| Physical State | Pale yellow viscous liquid | Standard ambient conditions |
| Boiling Point | 335.4 ± 42.0 °C | Predicted at 760 mmHg [[1]] |
| Density | 1.28 ± 0.1 g/cm³ | Predicted [[1]] |
| pKa (Basic N) | ~9.14 | Estimated (Piperazine N4) |
| LogP | 2.54 | Predicted (Lipophilic) |
| Solubility | DCM, MeOH, EtOAc, DMSO | High solubility in organic solvents |
| Water Solubility | Low (Free Base) | Soluble as Hydrochloride salt |
Synthetic Pathways & Experimental Protocols
Two primary routes are validated for the synthesis of this compound: Nucleophilic Substitution (Alkylation) and Reductive Amination . The choice depends on the availability of starting materials (benzyl bromide vs. benzaldehyde).
Pathway A: Nucleophilic Substitution (Standard Protocol)
This method involves the S_N2 alkylation of 1-methylpiperazine with 3-bromobenzyl bromide.
Reaction Scheme:
Figure 1: S_N2 Alkylation pathway for the synthesis of the target compound.
Detailed Protocol:
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Reagent Setup: In a 250 mL round-bottom flask, dissolve 3-bromobenzyl bromide (1.0 eq, 10 mmol) in anhydrous Acetonitrile (CH₃CN) (50 mL).
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Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq, 25 mmol). The excess base is critical to neutralize the HBr generated and prevent protonation of the piperazine, which would stall the reaction.
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Nucleophile Addition: Dropwise add 1-methylpiperazine (1.1 eq, 11 mmol) at 0°C to control the exotherm.
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Reaction: Heat the mixture to reflux (approx. 80-82°C) for 4–6 hours. Monitor via TLC (System: 5% MeOH in DCM).
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Work-up:
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Cool to room temperature and filter off the inorganic salts (KBr, excess K₂CO₃).
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Concentrate the filtrate under reduced pressure.
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Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).
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Dry over Na₂SO₄ and concentrate to yield the crude yellow oil.
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Pathway B: Reductive Amination (Alternative)
Preferred when avoiding lachrymatory benzyl bromides.
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Reactants: 3-Bromobenzaldehyde + 1-Methylpiperazine.
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Reducing Agent: Sodium triacetoxyborohydride (STAB) or NaBH₃CN.
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Conditions: DCM or DCE solvent, catalytic Acetic Acid, Room Temp, 12h.
Purification & Analytical Characterization
Achieving pharmaceutical-grade purity (>98%) often requires an acid-base extraction cycle to remove non-basic impurities (e.g., unreacted benzyl bromide).
Acid-Base Purification Workflow
Figure 2: Acid-Base extraction logic to isolate the basic amine product from neutral byproducts.
Characterization Criteria
To validate the identity of 1-(3-Bromobenzyl)-4-methylpiperazine, the following spectral signatures must be observed:
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¹H NMR (400 MHz, CDCl₃):
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Aromatic Region: Multiplet at δ 7.10–7.50 ppm (4H) corresponding to the 3-substituted benzene ring.
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Benzylic CH₂: Singlet at ~δ 3.4–3.5 ppm (2H).
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Piperazine Ring: Broad multiplets or two triplets at ~δ 2.3–2.6 ppm (8H).
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N-Methyl: Singlet at ~δ 2.28 ppm (3H).
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Mass Spectrometry (ESI+):
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Primary peak [M+H]⁺ at m/z ~269.1 and ~271.1 (showing the characteristic 1:1 isotopic ratio of Bromine-79 and Bromine-81).
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Applications in Drug Discovery
The 1-(3-Bromobenzyl)-4-methylpiperazine structure serves as a critical intermediate for synthesizing ligands targeting G-Protein Coupled Receptors (GPCRs).
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Serotonin Receptors (5-HT): The 3-bromobenzyl group mimics the lipophilic pocket requirements of 5-HT1A and 5-HT7 receptor antagonists. The bromine atom provides a handle for further functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig amination) to attach biaryl or heteroaryl systems [[2]].
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Sigma Receptors: Benzylpiperazines are known high-affinity ligands for Sigma-1 receptors, involved in modulation of calcium signaling and neuroprotection.
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Histamine H3 Antagonists: Used as a core linker in the development of wakefulness-promoting agents.
Handling & Safety (SDS Summary)
Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.
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H315: Causes skin irritation.[6]
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Protocols:
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Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
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Keep refrigerated (2–8°C) for long-term stability.
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Incompatibility: Avoid contact with strong oxidizing agents and acid chlorides.
References
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PubChem. (2024).[7] Compound Summary: 1-(3-Bromobenzyl)-4-methylpiperazine (CAS 331977-03-8).[1] Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 91560-85-9 (C12H17BrN2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - C12H17BrN2 - Explore [pubchemlite.lcsb.uni.lu]
- 5. buyersguidechem.com [buyersguidechem.com]
- 6. CAS 14371-10-9: cinnamaldehyde | CymitQuimica [cymitquimica.com]
- 7. molforge.ai [molforge.ai]
